3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine
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Overview
Description
3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a 2,4-dimethylphenyl group and a piperazine ring bearing a pyridin-3-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazine core, followed by the introduction of the 2,4-dimethylphenyl group and the piperazine ring. The final step involves the sulfonylation of the piperazine ring with pyridin-3-ylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological targets is required.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The pyridazine core and the sulfonylated piperazine ring are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-2-ylsulfonyl)piperazin-1-yl)pyridazine
- 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-4-ylsulfonyl)piperazin-1-yl)pyridazine
- 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperidin-1-yl)pyridazine
Uniqueness
The unique combination of the 2,4-dimethylphenyl group and the pyridin-3-ylsulfonyl piperazine ring in 3-(2,4-Dimethylphenyl)-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)pyridazine distinguishes it from similar compounds. This specific structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-16-5-6-19(17(2)14-16)20-7-8-21(24-23-20)25-10-12-26(13-11-25)29(27,28)18-4-3-9-22-15-18/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGNMLOEXSDAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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